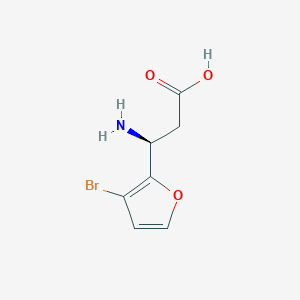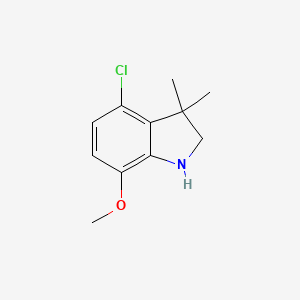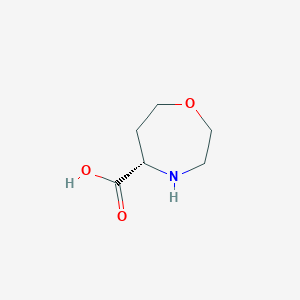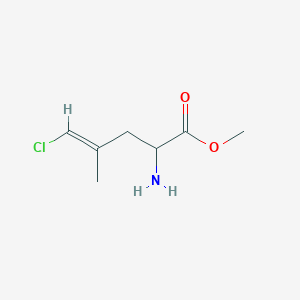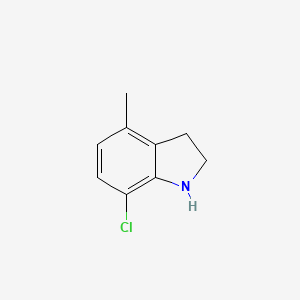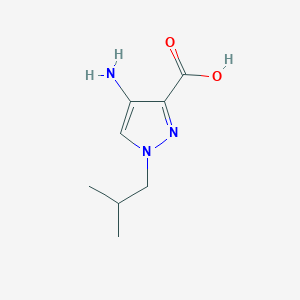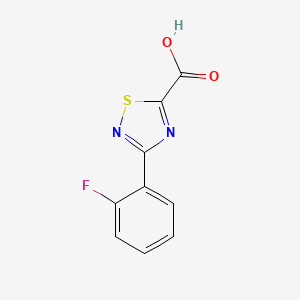
3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzonitrile with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
- 3-(2-Fluorophenyl)-1,2,4-triazole-5-carboxylic acid
- 3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-sulfonic acid
Uniqueness
3-(2-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a subject of interest for further research.
Propriétés
Formule moléculaire |
C9H5FN2O2S |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O2S/c10-6-4-2-1-3-5(6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14) |
Clé InChI |
DUFVIMPXXWHOJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NSC(=N2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate](/img/structure/B13069107.png)
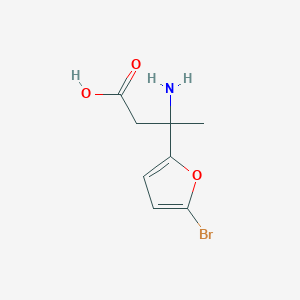
![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol](/img/structure/B13069128.png)
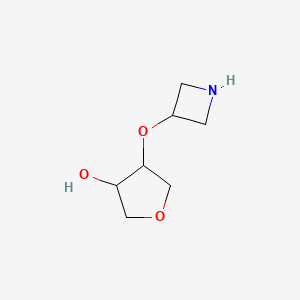

![1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13069133.png)
![2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13069137.png)
